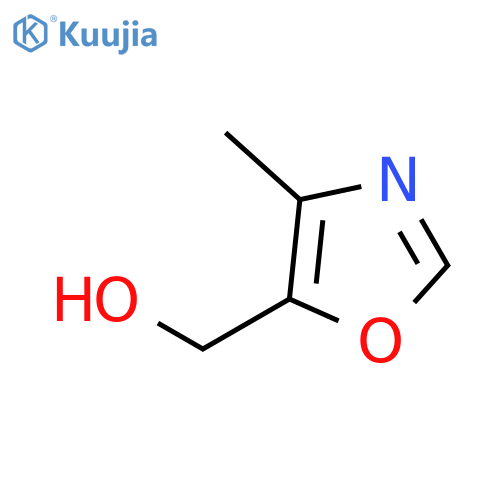Cas no 45515-23-9 ((4-Methyloxazol-5-yl)methanol)

(4-Methyloxazol-5-yl)methanol structure
商品名:(4-Methyloxazol-5-yl)methanol
(4-Methyloxazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-Methyloxazol-5-yl)methanol
- 4-Methyloxazole-5-Methanol
- (4-Methyl-1,3-oxazol-5-yl)methanol
- 4-Methyl-1,3-oxazole-5-methanol
- (4-methyl-oxazol-5-yl)-methanol
- 5-hydroxymethyl-4-methyl-oxazol
- 5-hydroxymethyl-4-methyl-oxazole
- 5-Oxazolemethanol,4-methyl
- J-515797
- 5-Oxazolemethanol, 4-methyl-
- MFCD06200857
- A7167
- MB03682
- AM20100164
- TS-01568
- AKOS006228488
- DTXSID30383590
- SCHEMBL711601
- EN300-174037
- Z1198166472
- 4-methyloxazole-5-methanol, AldrichCPR
- RMNSUMDMIHSPIL-UHFFFAOYSA-N
- FT-0649966
- 45515-23-9
- DB-006874
-
- MDL: MFCD06200857
- インチ: InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
- InChIKey: RMNSUMDMIHSPIL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CO)OC=N1
計算された属性
- せいみつぶんしりょう: 113.04800
- どういたいしつりょう: 113.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- PSA: 46.26000
- LogP: 0.47530
(4-Methyloxazol-5-yl)methanol セキュリティ情報
(4-Methyloxazol-5-yl)methanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(4-Methyloxazol-5-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174037-2.5g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 2.5g |
$867.0 | 2023-09-20 | |
| abcr | AB280282-1 g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1 g |
€701.50 | 2023-07-20 | |
| Enamine | EN300-174037-5.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 5g |
$1280.0 | 2023-05-03 | |
| Enamine | EN300-174037-10.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 10g |
$1900.0 | 2023-05-03 | |
| Chemenu | CM191382-1g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 1g |
$*** | 2023-05-30 | |
| TRC | M236210-100mg |
4-Methyloxazole-5-methanol |
45515-23-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-174037-0.05g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 0.05g |
$84.0 | 2023-09-20 | |
| Fluorochem | 067727-5g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 5g |
£752.00 | 2022-03-01 | |
| abcr | AB280282-1g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1g |
€701.50 | 2025-02-20 | |
| abcr | AB280282-250mg |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 250mg |
€323.50 | 2025-02-20 |
(4-Methyloxazol-5-yl)methanol 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
45515-23-9 ((4-Methyloxazol-5-yl)methanol) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 61549-49-3(9-Decenenitrile)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:45515-23-9)(4-Methyloxazol-5-yl)methanol

清らかである:99%
はかる:5g
価格 ($):1301.0